molecular formula C10H12N2O5S B14821316 N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide

N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide

Cat. No.: B14821316
M. Wt: 272.28 g/mol
InChI Key: CQCJNWVZKKEAHB-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound belongs to the class of nitro compounds and sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-7-2-5-10(17-8-3-4-8)9(6-7)12(13)14/h2,5-6,8,11H,3-4H2,1H3

InChI Key

CQCJNWVZKKEAHB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitrophenylmethanesulfonyl chloride with cyclopropyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, influencing its reactivity and interaction with molecular targets .

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